molecular formula C18H21N5O9 B137303 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid CAS No. 129178-63-8

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid

Cat. No. B137303
CAS RN: 129178-63-8
M. Wt: 451.4 g/mol
InChI Key: MHIKLXCRRQQUIN-OVJXPFRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid (SiaNAz) is a chemical compound used in scientific research for the study of sialylation, a process that involves the addition of sialic acid to glycoproteins and glycolipids. SiaNAz is a modified form of sialic acid that contains an azide group, which allows for the labeling and detection of sialylated molecules.

Mechanism of Action

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid works by incorporating into sialylated molecules through the action of sialyltransferases, which are enzymes that catalyze the addition of sialic acid to glycoproteins and glycolipids. Once incorporated, the azide group in 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be detected using a variety of labeling techniques, including click chemistry.
Biochemical and Physiological Effects:
5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has no known biochemical or physiological effects on its own, as it is a synthetic compound that is not naturally occurring in biological systems. However, its use in scientific research has led to numerous discoveries about the role of sialylation in various biological processes, including cell signaling, immune function, and disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is its ability to label and detect sialylated molecules in cells and tissues. This allows for the analysis of sialylation patterns in different biological contexts, which can provide valuable insights into the role of sialylation in various biological processes. However, 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has several limitations, including its complex synthesis process, its potential toxicity, and its limited stability in biological systems.
List of

Future Directions

1. Development of new labeling techniques for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more sensitive and specific.
2. Investigation of the role of sialylation in cancer progression and metastasis.
3. Study of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on the immune system and its potential use in immunotherapy.
4. Development of new synthetic methods for 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid that are more efficient and cost-effective.
5. Analysis of the effects of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid on different cell types and tissues to better understand the role of sialylation in physiology and disease.

Synthesis Methods

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be synthesized through a multistep process that involves the conversion of N-acetylneuraminic acid to the corresponding azido derivative. The synthesis of 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid has numerous applications in scientific research, particularly in the study of sialylation. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can be used to label and detect sialylated molecules in cells and tissues, allowing for the analysis of sialylation patterns in different biological contexts. 5-N-Acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid can also be used to study the biosynthesis and turnover of sialylated molecules.

properties

CAS RN

129178-63-8

Molecular Formula

C18H21N5O9

Molecular Weight

451.4 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-[(4-azido-2-hydroxybenzoyl)amino]-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C18H21N5O9/c1-7(24)21-14-11(26)5-13(18(30)31)32-16(14)15(28)12(27)6-20-17(29)9-3-2-8(22-23-19)4-10(9)25/h2-5,11-12,14-16,25-28H,6H2,1H3,(H,20,29)(H,21,24)(H,30,31)/t11-,12+,14+,15+,16+/m0/s1

InChI Key

MHIKLXCRRQQUIN-OVJXPFRRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O

SMILES

CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)O)O)C(=O)O)O

Other CAS RN

129178-63-8

synonyms

5-acetamido-2,6-anhydro-9-(4'-azido-2'-hydroxybenzamido)-3,5,9-trideoxygalacto-nonuloso-2-enonic acid
5-N-acetyl-9-(4-azidosalicoylamido)-2-deoxy-2,3-didehydroneuraminic acid
ASA-Neu5Ac2en
NeuAc2en

Origin of Product

United States

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